2-(Hydroxy(oxido)amino)-5-mercapto-9H-fluoren-9-one
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Overview
Description
2-nitro-5-sulfanylfluoren-9-one is an organic compound with the molecular formula C13H7NO3S. It is a derivative of fluorene, characterized by the presence of nitro and sulfanyl groups attached to the fluorene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-5-sulfanylfluoren-9-one typically involves the nitration of fluorene followed by the introduction of a sulfanyl group. One common method includes the nitration of fluorene using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitrofluorene. This intermediate is then subjected to thiolation using thiourea or other sulfur-containing reagents under acidic or basic conditions to introduce the sulfanyl group at the desired position .
Industrial Production Methods
Industrial production of 2-nitro-5-sulfanylfluoren-9-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-nitro-5-sulfanylfluoren-9-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride, or other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under appropriate conditions (e.g., elevated temperature, presence of a catalyst).
Major Products Formed
Oxidation: Formation of 2-nitro-5-sulfonylfluoren-9-one.
Reduction: Formation of 2-amino-5-sulfanylfluoren-9-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-nitro-5-sulfanylfluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of both nitro and sulfanyl groups can interact with biological targets in unique ways.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 2-nitro-5-sulfanylfluoren-9-one involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting their function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
2-nitrofluorene: Lacks the sulfanyl group but shares the nitro group and fluorene core.
5-sulfanylfluoren-9-one: Lacks the nitro group but shares the sulfanyl group and fluorene core.
2-amino-5-sulfanylfluoren-9-one: A reduced form of 2-nitro-5-sulfanylfluoren-9-one with an amino group instead of a nitro group.
Uniqueness
2-nitro-5-sulfanylfluoren-9-one is unique due to the presence of both nitro and sulfanyl groups on the fluorene core. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not observed in similar compounds lacking one of these groups .
Properties
CAS No. |
21921-56-2 |
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Molecular Formula |
C13H7NO3S |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
2-nitro-5-sulfanylfluoren-9-one |
InChI |
InChI=1S/C13H7NO3S/c15-13-9-2-1-3-11(18)12(9)8-5-4-7(14(16)17)6-10(8)13/h1-6,18H |
InChI Key |
DFCQMSLYXDDAKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=C1)S |
Origin of Product |
United States |
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